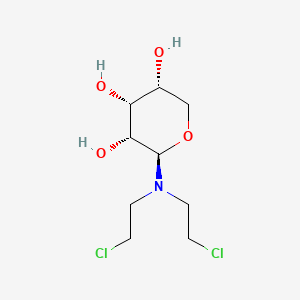
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a ribopyranose ring structure with a bis(2-chloroethyl)amino group attached to the 1-deoxy position. The beta-D- configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- typically involves the following steps:
Starting Material: The synthesis begins with a ribopyranose derivative.
Functional Group Modification: The hydroxyl group at the 1-position is replaced with a bis(2-chloroethyl)amino group through a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is scaled up using optimized reaction conditions to maximize yield and purity. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group, leading to different derivatives.
Substitution: The bis(2-chloroethyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- exerts its effects involves the interaction of the bis(2-chloroethyl)amino group with molecular targets. This can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting normal cellular functions. The specific pathways involved depend on the context of its use, such as in therapeutic applications or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, alpha-D-: Similar structure but different stereochemistry.
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, gamma-D-: Another stereoisomer with distinct properties.
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, delta-D-: Yet another stereoisomer.
Uniqueness
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is unique due to its specific beta-D- configuration, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its alpha-D-, gamma-D-, and delta-D- counterparts.
Propriétés
Numéro CAS |
74427-65-9 |
|---|---|
Formule moléculaire |
C9H17Cl2NO4 |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-[bis(2-chloroethyl)amino]oxane-3,4,5-triol |
InChI |
InChI=1S/C9H17Cl2NO4/c10-1-3-12(4-2-11)9-8(15)7(14)6(13)5-16-9/h6-9,13-15H,1-5H2/t6-,7-,8-,9-/m1/s1 |
Clé InChI |
FUWBATHSWYDOFQ-FNCVBFRFSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H]([C@@H](O1)N(CCCl)CCCl)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)N(CCCl)CCCl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


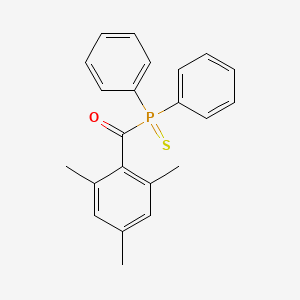
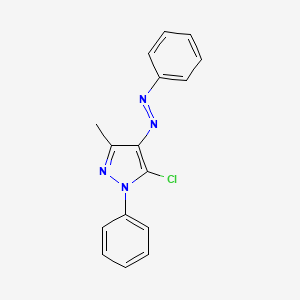
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
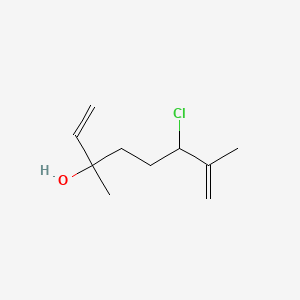
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
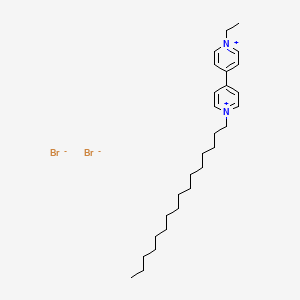

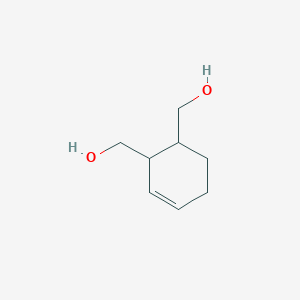
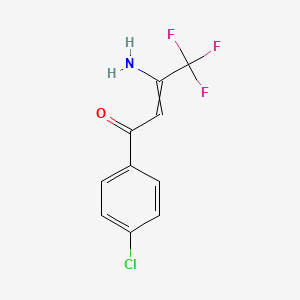
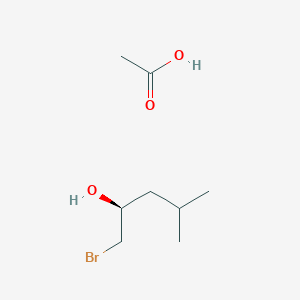
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
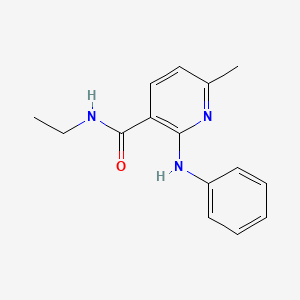
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
